1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with the molecular formula C23H17NO4S This compound is characterized by the presence of a sulfanyl group attached to a hydroxyethyl chain, along with a phenyl group and a dihydroanthracene core
Preparation Methods
The synthesis of 1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:
1-[(2-hydroxyethyl)sulfanyl]anthra-9,10-quinone: This compound shares a similar core structure but lacks the phenyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C23H17NO4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C23H17NO4S/c25-12-13-29-22-18(23(28)24-14-6-2-1-3-7-14)11-10-17-19(22)21(27)16-9-5-4-8-15(16)20(17)26/h1-11,25H,12-13H2,(H,24,28) |
InChI Key |
XUKQCEHURBLEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SCCO |
Origin of Product |
United States |
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